molecular formula C9H11Cl2NO B13562324 (2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol

(2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol

Cat. No.: B13562324
M. Wt: 220.09 g/mol
InChI Key: HAEZGCGMFWHCLN-MRVPVSSYSA-N
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Description

(2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group attached to a propanol backbone. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzaldehyde and an amino alcohol.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile intermediate in various chemical syntheses and enhances its potential biological activity.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-1-2-9(11)6(3-7)4-8(12)5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1

InChI Key

HAEZGCGMFWHCLN-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C[C@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(CO)N)Cl

Origin of Product

United States

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